Isochroman-3-yl(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
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Description
The compound contains several functional groups including a trifluoromethyl group, a pyridin-2-yl group, a piperazin-1-yl group, and a piperidin-1-yl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the core structure, followed by the addition of the various functional groups. The exact synthesis route would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement and connectivity of its atoms. The presence of the nitrogen-containing rings (piperazine and piperidine) could potentially introduce stereochemistry, which could affect the compound’s biological activity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. The trifluoromethyl group, for example, is known to be quite reactive and could participate in various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O2/c26-25(27,28)20-5-6-23(29-16-20)31-13-11-30(12-14-31)21-7-9-32(10-8-21)24(33)22-15-18-3-1-2-4-19(18)17-34-22/h1-6,16,21-22H,7-15,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZMMUIGNMNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4CC5=CC=CC=C5CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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